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fluoroantimonic acid

Cat. No.: B1144288
CAS No.: 16950-06-4
M. Wt: 236.76
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Description

Historical Evolution of Superacid Concepts and Classification

The concept of "superacid" was first introduced in 1927 by James Bryant Conant to describe acids stronger than conventional mineral acids. wikipedia.orgacs.org This initial idea was later refined by Ronald Gillespie in 1971, who defined a superacid as any acid with a Hammett acidity function (H₀) value lower than that of 100% sulfuric acid (H₀ = -12). wikipedia.orgwikiwand.comquora.comquora.com

Early theories on acids, dating back to the 18th century with Antoine Laurent Lavoisier, incorrectly posited that oxygen was the source of acidity. acs.orgquirkyscience.comijarsct.co.in This was later disproven, leading to a more refined understanding of acid-base chemistry. acs.org The development of superacids marked a significant leap, with George A. Olah's work on "magic acid" in the 1960s demonstrating the remarkable ability of these substances to protonate even hydrocarbons. wikipedia.orgacs.org

Superacids are broadly classified into Brønsted superacids, which are proton donors, and Lewis superacids, which are electron pair acceptors. concordia.carushim.ru Many of the most potent superacids, including fluoroantimonic acid, are created by combining a strong Brønsted acid with a strong Lewis acid. wikipedia.org

The Advent and Significance of this compound in Contemporary Chemical Research

This compound (HSbF₆) is a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). howstuffworks.comhubpages.comsciencetaj.com Its creation produces an exceptionally powerful superacid that is significantly stronger than 100% sulfuric acid. chemeurope.comwikipedia.org The reaction between HF and SbF₅ is exothermic, resulting in a system where the proton is effectively "naked," accounting for its extreme acidity. chemeurope.com

The significance of this compound in contemporary chemical research is vast. It is a powerful protonating agent, capable of protonating nearly all organic compounds, which can lead to dehydrogenation or dehydration. howstuffworks.comwikipedia.org This property makes it an invaluable tool in various chemical reactions and for the creation of highly reactive intermediates like carbocations. wikipedia.orgmarketresearchintellect.com Its applications span from industrial processes like gasoline refinement and the synthesis of plastics to specialized laboratory research in organic chemistry and superacid studies. hubpages.comsciencetaj.compatsnap.com Due to its extreme corrosivity (B1173158), it must be stored in specialized containers, such as those lined with polytetrafluoroethylene (PTFE). howstuffworks.comwikipedia.org

Definition and Quantitative Measurement of Superacidity: Hammett Acidity Function (H₀) as a Metric

The acidity of superacids is so immense that the traditional pH scale is inadequate for its measurement. wikipedia.orgquora.com Instead, the Hammett acidity function (H₀) is employed. chemeurope.comwikipedia.org Developed by Louis Plack Hammett, this scale provides a quantitative measure of acid strength for highly concentrated and non-aqueous acids. philpapers.orgnumberanalytics.com The H₀ scale is an extension of the pH scale to very negative values, where a more negative H₀ value indicates a stronger acid. chemeurope.comwikipedia.org

The Hammett acidity function is defined by the equation:

H₀ = pKBH⁺ + log([B]/[BH⁺])

where pKBH⁺ is the acid dissociation constant of the conjugate acid of a weak base (B), and [B] and [BH⁺] are the concentrations of the neutral base and its protonated form, respectively. wikipedia.org This method avoids the use of water in its equation, thus eliminating the "leveling effect" which limits the differentiation of strong acids in aqueous solutions. chemeurope.com

Comparison of this compound's H₀ Values Across Varying Compositions

The acidity of this compound is not a fixed value but varies depending on the ratio of HF to SbF₅. wikipedia.org For instance, a solution of HF containing 1 mol% of SbF₅ has an H₀ of -20, which drops to -21 for a 10 mol% solution. wikipedia.org For concentrations of SbF₅ greater than 50 mol%, the H₀ value is between -21 and -23. wikipedia.org The lowest recorded H₀ value for this compound is approximately -28, with some sources reporting values as low as -31.3. hubpages.comchemeurope.comwikipedia.org

The following table illustrates the H₀ values of this compound and other superacids, highlighting its superior strength. chemeurope.comwikipedia.org

AcidH₀ Value
This compound -23 > H₀ > -28
Magic acid-23
Carborane superacids< -18
Fluorosulfuric acid-15.1
Triflic acid-14.9
Perchloric acid-13
Sulfuric acid-12

This table demonstrates the exceptional acidity of this compound compared to other notable superacids.

Theoretical vs. Experimentally Determined Acidity Scales for Extreme Acidic Systems

While the Hammett acidity function provides a robust experimental measure of superacidity, theoretical and computational methods are also employed to predict and understand the acidity of these extreme systems. mdpi.comnih.gov Computational approaches, such as those based on density functional theory (DFT), can be used to calculate properties that correlate with acidity. acs.orgreddit.com

However, discrepancies can exist between theoretical calculations and experimental results. mdpi.comnih.gov For example, computed values for acidity constants may not always align perfectly with those determined experimentally. mdpi.com In some cases, computational models have been found to overestimate certain parameters, leading to differences in the predicted acidity. reddit.com Despite these challenges, computational chemistry remains a valuable tool for studying superacids, complementing experimental data and providing insights into their structure and reactivity. acs.org The ongoing refinement of computational methods aims to improve the accuracy of these predictions for a more comprehensive understanding of superacid chemistry. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6HSb B1144288 fluoroantimonic acid CAS No. 16950-06-4

Properties

IUPAC Name

pentafluoro-λ5-stibane;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAKFIZHTUAVJN-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F.F[Sb](F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6HSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.758 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16950-06-4
Record name Hexafluoroantimonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16950-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies and Precursor Chemistry of Fluoroantimonic Acid Systems

Controlled Synthesis of Anhydrous Fluoroantimonic Acid Systems

The creation of anhydrous this compound is a highly exothermic reaction that demands meticulous control over the reaction conditions. thoughtco.com The process involves the combination of anhydrous hydrogen fluoride (B91410) and antimony pentafluoride, typically within a reactor made of or lined with polytetrafluoroethylene (PTFE) or other fluoropolymers to withstand the extreme corrosivity (B1173158) of the reactants and product.

Stoichiometric Control and Impact on Acidic Strength and Reactivity

The ratio of hydrogen fluoride to antimony pentafluoride is a critical determinant of the resulting superacid's strength. While various mixtures can be produced, a 1:1 molar ratio of HF to SbF₅ yields the strongest known superacid. chemeurope.comthoughtco.com The Hammett acidity function (H₀), a measure of acidity for superacids, varies significantly with the stoichiometry. For instance, a solution of HF containing just 1 mol % of SbF₅ has an H₀ of approximately -20, which increases to -21 for a 10 mol% solution. wikipedia.org Increasing the proportion of antimony pentafluoride generally enhances the acidity of the system. quora.comquora.com This is because SbF₅ is a powerful Lewis acid that sequesters fluoride ions from HF, leading to the formation of the extremely stable, non-coordinating anion, hexafluoroantimonate (SbF₆⁻). chemeurope.comlibretexts.org This process effectively leaves behind a "naked" proton, which is responsible for the system's extraordinary acidity. chemeurope.com

The speciation of this compound is complex and consists of a mixture of HF-solvated protons, such as [H₂F]⁺, and various antimony pentafluoride-fluoride adducts, like [Sb₂F₁₁]⁻ and [Sb₄F₂₁]⁻. wikipedia.org The simplified representation [H₂F]⁺[SbF₆]⁻ is often used but does not fully capture the true composition. wikipedia.org

Table 1: Impact of Stoichiometry on Acidity

Molar Ratio (HF:SbF₅) Hammett Acidity Function (H₀) Relative Strength Comparison
99:1 ~ -20 wikipedia.org Strong Superacid
90:10 -21 wikipedia.org Very Strong Superacid
1:1 > -26 to -28 libretexts.orgsocietechimiquedefrance.fr Strongest Known Superacid
Sulfuric Acid (Reference) -12 howstuffworks.com Conventional Strong Acid

Note: The H₀ values are approximate and can vary based on measurement techniques.

Role of Anhydrous Conditions in this compound Preparation

The strict exclusion of water is paramount during the synthesis of this compound. The system reacts violently and explosively with water in a highly exothermic hydration process. chemeurope.comthoughtco.com Any presence of moisture would not only lead to a dangerous reaction but also immediately decompose the superacid, forming less acidic and more corrosive byproducts. Therefore, all reactants must be anhydrous, and the reaction must be carried out in a moisture-free environment to maintain the integrity and extreme acidity of the this compound system.

Synthesis and Stabilization of this compound Hexahydrate

While the anhydrous form is the most potent, a hexahydrate form of this compound (HSbF₆·6H₂O) can also be synthesized. This is achieved through the controlled addition of a stoichiometric amount of water (six moles of water for every mole of this compound) to the anhydrous acid. This process must be carefully managed to prevent excessive dilution or decomposition. The resulting hexahydrate is a more stable, crystalline or viscous liquid form. The six water molecules are incorporated into the crystal structure, creating a hydrogen-bonding network that stabilizes the compound. Although still highly acidic, the hexahydrate form exhibits somewhat reduced corrosivity compared to its anhydrous counterpart.

Reactivity of Precursors (Hydrogen Fluoride and Antimony Pentafluoride) in System Generation

The formation of this compound is driven by the strong Lewis acidity of antimony pentafluoride and the Brønsted acidity of hydrogen fluoride. libretexts.org

Antimony Pentafluoride (SbF₅): As a powerful Lewis acid, SbF₅ readily accepts a fluoride ion (F⁻) from hydrogen fluoride. libretexts.org

Hydrogen Fluoride (HF): HF acts as the Brønsted acid, donating a proton (H⁺) in the process. libretexts.org

The fundamental reaction can be simplified as: SbF₅ + HF ⇌ H⁺ + SbF₆⁻ thoughtco.com

The resulting hexafluoroantimonate anion (SbF₆⁻) is an exceptionally weak base and a poor nucleophile, which is key to the system's superacidity. chemeurope.comlibretexts.org This stability prevents the reformation of HF and allows for an extremely high concentration of available protons, making this compound capable of protonating even extremely weak bases like hydrocarbons. chemeurope.com

Theoretical and Computational Chemistry of Fluoroantimonic Acid Systems

Quantum Chemical Studies of Protonation Mechanisms

Quantum chemical studies have been instrumental in elucidating the mechanisms by which fluoroantimonic acid protonates even the weakest of bases. These studies often employ ab initio and Density Functional Theory (DFT) methods to model the interaction between this compound and various substrates. The primary role of the superacid is to act as a potent proton donor. smolecule.com The process involves the transfer of a proton from the Brønsted acid component (HF) to the substrate, facilitated by the strong Lewis acid (SbF₅). The Lewis acid abstracts a fluoride (B91410) ion from HF, forming the highly stable hexafluoroantimonate anion ([SbF₆]⁻) and a highly reactive protonating species.

Computational models have explored the protonation of a wide range of organic molecules, including hydrocarbons, which are notoriously difficult to protonate. smolecule.com These studies reveal that the energy barrier for proton transfer is significantly lowered in the presence of the superacid system. The calculations help in understanding the structure of the transition states and the nature of the resulting carbocations or other protonated species.

Electronic Structure and Bonding Analysis of Active Species (e.g., [H₂F]⁺, [SbF₆]⁻, [Sb₂F₁₁]⁻)

A key to understanding the immense strength of this compound lies in the electronic structure and stability of the ionic species present in the system.

[SbF₆]⁻ and [Sb₂F₁₁]⁻ Anions : The hexafluoroantimonate anion ([SbF₆]⁻) is a remarkably stable and weakly coordinating anion. Its stability arises from the high symmetry (octahedral) and the strong antimony-fluorine bonds. The negative charge is effectively delocalized over the six fluorine atoms, making it a very poor nucleophile. In concentrated solutions or in the presence of excess antimony pentafluoride, the dimeric anion, [Sb₂F₁₁]⁻, can form. This larger anion is even more effective at delocalizing the negative charge, further enhancing the acidity of the medium. Computational studies have confirmed the high stability of these anions, which is a crucial factor in the superacidity of the system.

[H₂F]⁺ Cation : In the context of this compound, the proton is not truly "free." Instead, it is solvated by hydrogen fluoride molecules. The simplest of these solvated proton species is the fluoronium ion, [H₂F]⁺. Quantum chemical calculations have detailed its geometry and electronic structure. The proton is strongly bonded to a fluorine atom, and the positive charge is shared between the hydrogen and fluorine atoms. The existence and stability of such solvated proton species are central to the proton-donating ability of the superacid. smolecule.com

The table below summarizes some key computed properties of these active species.

SpeciesCommon NameRole in Superacid SystemKey Computed Features
[SbF₆]⁻HexafluoroantimonateStable, weakly coordinating anionOctahedral geometry, high charge delocalization
[Sb₂F₁₁]⁻UndecafluorodiantimonateEven more stable anion in concentrated systemsEnhanced charge delocalization over a larger structure
[H₂F]⁺Fluoronium ionProton-donating speciesStrongly solvated proton, key to high acidity

Density Functional Theory (DFT) Calculations of Gas-Phase Acidity

Gas-phase acidity provides an intrinsic measure of a compound's acidity, free from solvent effects. DFT calculations are a powerful tool for determining this property, typically by calculating the Gibbs free energy of deprotonation (ΔGacid). researchgate.net A lower ΔGacid value corresponds to a stronger acid.

For this compound (modeled as HSbF₆), DFT calculations have consistently shown a very low ΔGacid value, confirming its status as one of the strongest known superacids. researchgate.netresearchgate.net For instance, a calculated ΔGacid value for HSbF₆ is 255.5 kcal/mol, which is significantly lower than that of 100% sulfuric acid. researchgate.netresearchgate.net This extreme acidity is attributed to the very high stability of the resulting [SbF₆]⁻ anion. researchgate.net DFT studies allow for the comparison of this compound with other known and hypothetical superacids, guiding the search for even stronger acid systems. ug.edu.pl

The following table presents a comparison of calculated gas-phase acidities for this compound and other strong acids.

AcidChemical FormulaCalculated Gas-Phase Acidity (ΔGacid, kcal/mol)
This compoundHSbF₆255.5 researchgate.netresearchgate.net
Sulfuric AcidH₂SO₄~302.2 researchgate.net
Triflic AcidCF₃SO₃H-14.6 (Hammett Acidity Function, Ho) libretexts.orgazjournals.blog

Molecular Dynamics Simulations of Solvation and Proton Transfer Pathways in Superacidic Media

While quantum chemical calculations are excellent for studying static properties and reaction mechanisms for small systems, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of larger, condensed-phase systems. Ab initio MD simulations, which combine classical mechanics for nuclear motion with quantum mechanical calculations for the forces between atoms, have been employed to study proton transfer in superacidic media. researchgate.netuni-halle.de

These simulations provide a detailed picture of how protons are solvated and how they move through the liquid. In this compound, protons are not stationary but are constantly being transferred between HF molecules in a process similar to the Grotthuss mechanism observed in water. researchgate.netmpg.de MD simulations can map out the pathways for this proton transfer, revealing the role of the surrounding solvent molecules in facilitating the process. They show that the proton transfer is a complex event involving the rearrangement of the hydrogen-bonded network of HF molecules. researchgate.net

Computational Prediction of Novel this compound Derivatives and Their Properties

Computational chemistry is not only used to understand existing superacids but also to predict new ones with potentially even greater acidity or novel properties. ug.edu.pl By systematically modifying the structure of this compound, for example, by replacing fluorine atoms with other substituents or by altering the central metal atom, researchers can computationally screen for promising new superacid candidates. ug.edu.pl

These in silico experiments can predict the gas-phase acidity, stability, and electronic structure of these hypothetical molecules. azjournals.blog For example, theoretical studies have explored derivatives where the antimony atom is part of a larger cluster or where the fluorine atoms are replaced by more electron-withdrawing groups. ug.edu.pl This computational-led design approach accelerates the discovery of new materials with tailored superacidic properties for specific applications in catalysis and materials science. patsnap.com

Sophisticated Spectroscopic Elucidation and Structural Analysis of Fluoroantimonic Acid Species

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Superacidic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the complex equilibria and dynamic processes within fluoroantimonic acid. ias.ac.in Due to the extreme reactivity of the medium, specialized techniques and solvents, such as sulfur dioxide (SO₂) or sulfuryl chloride fluoride (B91410) (SO₂ClF), are often required to obtain high-resolution spectra. wikipedia.orgias.ac.in

The speciation in this compound is highly dependent on the molar ratio of HF to SbF₅. Multidimensional NMR techniques, including ¹H, ¹⁹F, and ¹²¹Sb NMR, are instrumental in identifying the various species present in solution. researchgate.net Spectroscopic measurements have confirmed that this compound is a mixture of HF-solvated protons, such as [(HF)ₙH]⁺ (e.g., H₂F⁺ and H₃F₂⁺), and SbF₅-adducts of fluoride, including [(SbF₅)ₙF]⁻ (e.g., the hexafluoroantimonate anion, SbF₆⁻, the undecafluorodiantimonate anion, Sb₂F₁₁⁻, and larger polyanions like Sb₄F₂₁⁻). wikipedia.org

The simplified representation of the equilibrium, SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻, only provides a partial picture. ¹⁹F NMR spectroscopy is particularly useful for calculating the distribution of anionic species across the entire compositional range. researchgate.net This information, combined with the principle of charge balance, allows for the estimation of the cationic distribution. researchgate.net For instance, in solutions with SbF₅ concentrations exceeding 20 mol%, the appearance of non-associated SbF₅ can be detected. researchgate.net

Table 1: Key NMR-Active Nuclei for this compound Analysis

Nucleus Spin (I) Natural Abundance (%) Utility in this compound Analysis
¹H 1/2 99.98 Identifies protonated species like H₂F⁺ and studies proton dynamics.
¹⁹F 1/2 100 Characterizes the various fluoroantimonate anions (SbF₆⁻, Sb₂F₁₁⁻, etc.) and HF-solvated species.
¹²¹Sb 5/2 57.3 Provides direct information about the antimony coordination environment in the anionic species.
¹²³Sb 7/2 42.7 Complements ¹²¹Sb data, though less commonly used due to lower sensitivity and larger quadrupole moment.

Temperature-dependent NMR studies offer valuable insights into the dynamic exchange processes and proton mobility within this compound. The protons in the system exhibit high mobility through a Grotthuss-type mechanism, migrating from H₂F⁺ to HF molecules. wikipedia.org Low-temperature NMR studies are crucial for slowing down these exchange processes, allowing for the characterization of individual species that might be in rapid equilibrium at higher temperatures. fu-berlin.de For example, temperature-dependent ¹H and ¹⁹F NMR spectra of protonated fluorobenzenes in SbF₅-HF solutions have revealed stepwise 1,2-hydrogen shifts. researchgate.net These studies can provide quantitative data on the activation energies for such dynamic processes. fu-berlin.deresearchgate.net

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the acidic sites in solid superacids, including those related to this compound systems, such as Nafion-H. ias.ac.intaylorandfrancis.com While direct ssNMR studies on frozen this compound are challenging, the principles are applicable to understanding the nature of the Brønsted and Lewis acid sites that contribute to its superacidity. ias.ac.in Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR have been used to study carbocations generated in superacidic media, providing information about the electronic structure and environment of these reactive species. baidu.com

Temperature-Dependent NMR Studies of Exchange Processes and Proton Dynamics

Vibrational Spectroscopy (FTIR, Raman) for Protonated Species and Anion Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecules. uni-freiburg.dedokumen.pub These techniques are particularly useful for identifying functional groups and characterizing the structure of the various protonated species and fluoroantimonate anions. thermofisher.com

In the analysis of superacid-catalyzed reactions, such as the ring-opening polymerization of epoxidized soybean oil using this compound hexahydrate, FTIR is used to monitor the reaction progress by observing the disappearance of the epoxy group peak and the emergence of hydroxyl group peaks. researchgate.netakademiabaru.com

To overcome the inherent instability of some species at ambient temperatures, low-temperature FTIR and matrix isolation techniques are employed. researchgate.net In matrix isolation, the species of interest are trapped in an inert gas matrix (e.g., argon or xenon) at cryogenic temperatures. fu-berlin.de This allows for the acquisition of high-resolution spectra of otherwise transient or highly reactive species. researchgate.netfu-berlin.de For instance, low-temperature FTIR can be performed on samples in KBr pellets at liquid nitrogen temperatures to suppress the release of HF. These methods have been used to study weakly coordinated complexes and reactive intermediates generated in superacidic environments. researchgate.net

Table 2: Vibrational Frequencies of Species in this compound and Related Systems

Species Vibrational Mode Frequency (cm⁻¹) Spectroscopic Technique Reference
Benzoyl cation (C₇H₅O⁺) C-O stretching 2217 IR researchgate.net
Molecular Nitrogen (N₂) N-N stretching 2327 IR researchgate.net
Epoxy group (in EPO) 833 FTIR researchgate.netakademiabaru.com
Hydroxyl group (in polyol) 3522 FTIR researchgate.netakademiabaru.com

X-ray Crystallography for Cationic and Anionic Structures (e.g., [H₂F]⁺[Sb₂F₁₁]⁻)

Single-crystal X-ray crystallography provides definitive structural information on the solid-state forms of the ionic components of this compound. While isolating crystals of the acid itself is challenging, several salts containing the characteristic cations and anions have been crystallized and their structures determined. chemeurope.com

Crystallographic studies have successfully identified salts with the formulas [H₂F]⁺[Sb₂F₁₁]⁻ and [H₃F₂]⁺[Sb₂F₁₁]⁻. chemeurope.com These structures confirm the existence of the fluoronium ion (H₂F⁺) and the larger dihydrogenfluoride cation (H₃F₂⁺), as well as the dimeric anion, undecafluorodiantimonate (Sb₂F₁₁⁻). The Sb₂F₁₁⁻ anion is formed from two SbF₆ octahedra sharing a common fluorine atom and is considered an even weaker base than SbF₆⁻, which contributes to the exceptionally high acidity of the system. researchgate.net These crystallographic findings provide crucial benchmarks for understanding the complex speciation in the liquid state.

X-ray Absorption and Photoelectron Spectroscopy (XAS, XPS) for Electronic States

The extreme reactivity and complex nature of this compound (HSbF₆) necessitate advanced spectroscopic techniques to probe its fundamental properties. X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific methods used to investigate the electronic states of the constituent atoms, primarily antimony (Sb) and fluorine (F). yok.gov.trgatech.edu These techniques provide critical insights into oxidation states, local chemical environments, and the density of unoccupied electronic states. nffa.eu

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), operates by irradiating a sample with a beam of X-rays, causing the emission of core-level electrons. yok.gov.tr The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. This binding energy is highly sensitive to the chemical environment and oxidation state of the emitting atom. For this compound, XPS can be used to analyze the core levels of antimony (e.g., Sb 3d) and fluorine (F 1s). Variations in the binding energies of these core levels can confirm the high oxidation state of antimony(V) in the [SbF₆]⁻ anion and characterize its interaction with surrounding species in the complex superacid mixture. yok.gov.trresearchgate.net

XAS, on the other hand, involves tuning the energy of an X-ray beam through the absorption edge of a specific element. nffa.eu When the incident X-ray energy matches the binding energy of a core electron, the electron is excited to an unoccupied state, causing a sharp increase in X-ray absorption. nffa.eustanford.edu The fine structure of this absorption edge, known as X-ray Absorption Near Edge Structure (XANES), provides detailed information about the oxidation state and coordination geometry of the absorbing atom. The region at higher energies, Extended X-ray Absorption Fine Structure (EXAFS), yields information about the bond distances and coordination numbers of neighboring atoms. For this compound species, Sb L-edge or K-edge XAS can elucidate the local electronic structure and symmetry around the central antimony atom within the [SbF₆]⁻ and related polymeric anions like [Sb₂F₁₁]⁻. societechimiquedefrance.fr

The table below summarizes the key information obtained from these spectroscopic techniques for the analysis of this compound.

Table 1: Application of X-ray Spectroscopy to this compound

TechniqueInformation ProbedApplication to this compound Species
X-ray Photoelectron Spectroscopy (XPS)Core-level electron binding energiesDetermination of the oxidation state of Antimony (Sb). yok.gov.tr Characterization of the chemical environment of Fluorine (F) atoms.
X-ray Absorption Spectroscopy (XAS)Excitation of core electrons to unoccupied statesProvides data on the density of unoccupied states and local orbital symmetry. nffa.eu Elucidates the coordination geometry around the Sb atom.

Mass Spectrometry Techniques (e.g., ESI-MS) in Superacidic Reaction Monitoring

The unique ability of superacids like this compound to generate and stabilize highly reactive cationic intermediates, such as carbocations, makes them invaluable in organic synthesis and mechanistic studies. societechimiquedefrance.frchemeurope.com Mass spectrometry, particularly soft ionization techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), has become an essential tool for the direct observation and characterization of these transient species in solution. nih.govnih.gov

ESI-MS is well-suited for analyzing ionic species in solution, as it facilitates the transfer of these ions from the liquid phase to the gas phase with minimal fragmentation. nih.gov This allows for the monitoring of superacid-catalyzed reactions in real-time. Researchers can detect not only the stable starting materials and final products but also the fleeting intermediates that dictate the reaction pathway. nih.govnih.gov For instance, ESI-MS has been successfully used to detect transient radical cations in cycloaddition reactions mediated by antimonate-based oxidants, providing direct evidence for the proposed reaction mechanism. nih.gov

In the context of this compound chemistry, ESI-MS can be coupled with a microreactor to monitor complex transformations. This setup allows for the unambiguous identification of key intermediates, such as specific carbocations or protonated organic molecules, which were once only inferred or observed in the gas phase. societechimiquedefrance.frnih.gov The technique's high sensitivity and specificity are crucial for understanding the intricate reaction networks that occur in superacidic media. nih.gov Studies have demonstrated the use of ESI-MS in observing the products of reactions driven by superacids at interfaces, such as the formation of carbamic acids. nih.gov

The table below outlines the role of ESI-MS in the study of reactions involving superacids.

Table 2: ESI-MS in Superacidic Reaction Analysis

CapabilityDescriptionExample Species Detected
Reaction MonitoringTracks the concentration of substrates and products over time.Starting materials (e.g., alkanes, alkenes), Final products (e.g., isomerized hydrocarbons). chemeurope.com
Intermediate DetectionDirectly observes and characterizes transient reactive intermediates in solution. nih.govCarbocations ((CH₃)₃C⁺), Radical cations, Protonated organic molecules. societechimiquedefrance.frchemeurope.comnih.gov
Mechanistic ElucidationProvides direct evidence for proposed reaction pathways by identifying key intermediates. nih.govTransient cycloaddition intermediates, Protonated CO₂. nih.govnih.gov

Reaction Mechanisms Catalyzed by Fluoroantimonic Acid

Electrophilic Activation and Carbocation Chemistry

The immense acidity of fluoroantimonic acid is particularly effective in generating and stabilizing carbocations, which are key intermediates in many organic reactions. societechimiquedefrance.fr These electron-deficient species, once only considered fleeting intermediates, can be prepared as stable, long-lived entities in superacid solutions, allowing for detailed study of their structure and reactivity. societechimiquedefrance.fr

Generation and Stabilization of Highly Reactive Carbocations (e.g., Tertiary-Butyl Carbocation)

This compound can generate carbocations from a variety of precursors, including alkanes, by protonating C-H or C-C single bonds. wikipedia.orgacs.org A classic example is the formation of the tertiary-butyl carbocation from isobutane (B21531) or neopentane (B1206597). wikipedia.org In 1967, it was demonstrated that this compound reacts with isobutane via protonation and subsequent loss of a hydrogen molecule to form the stable tertiary-butyl cation ((CH₃)₃C⁺). wikipedia.org Similarly, reaction with neopentane yields the tertiary-butyl cation and a molecule of methane (B114726). wikipedia.org

The exceptional stability of the carbocation in this medium is attributed to the extremely low nucleophilicity of the counter-anion, hexafluoroantimonate (SbF₆⁻). libretexts.org This anion effectively disperses the negative charge, making it a very weak base and thus unlikely to react with the highly electrophilic carbocation. libretexts.orgworldscientific.com

Table 1: Generation of Tertiary-Butyl Carbocation
PrecursorReaction with this compound (H⁺)ProductsCitation
Isobutane, (CH₃)₃CH(CH₃)₃CH + H⁺ → (CH₃)₃C⁺ + H₂Tertiary-butyl carbocation, Hydrogen wikipedia.org
Neopentane, (CH₃)₄C(CH₃)₄C + H⁺ → (CH₃)₃C⁺ + CH₄Tertiary-butyl carbocation, Methane wikipedia.org

Rearrangement Reactions Involving Carbocation Intermediates

Once formed, carbocation intermediates are prone to rearrangement to form more stable structures. These isomerizations are fundamental in hydrocarbon chemistry. ias.ac.in In superacid systems like this compound, less stable secondary carbocations can rearrange into more stable tertiary carbocations. This is a key process in the isomerization of straight-chain alkanes to their more highly branched isomers, which is of significant industrial importance for producing high-octane gasoline. libretexts.orgias.ac.in

Another significant example is the Wallach rearrangement, which involves the conversion of azoxybenzenes to hydroxyazobenzenes in the presence of a strong acid. wikipedia.orgchemeurope.com In a this compound system, a key dicationic intermediate of this rearrangement has been directly observed using proton NMR spectroscopy, providing insight into the reaction mechanism. wikipedia.orgchemeurope.com This demonstrates the acid's ability to facilitate complex molecular rearrangements through the generation of superelectrophilic intermediates. wikipedia.orgchemeurope.com

Alkane and Cycloalkane Activation and Functionalization

A remarkable capability of this compound is its ability to activate and functionalize saturated hydrocarbons (alkanes and cycloalkanes), which are typically unreactive. societechimiquedefrance.fr This opens up pathways for converting simple alkanes into more complex and valuable chemicals. societechimiquedefrance.frias.ac.in

Protonolysis and Isomerization of Saturated Hydrocarbons

This compound is strong enough to protonate C-H and C-C sigma (σ) bonds, a process known as protonolysis. acs.org This initiates the transformation of alkanes. acs.org The protonation of methane, the simplest alkane, can lead to the formation of the CH₅⁺ ion, a pentacoordinated carbonium ion. societechimiquedefrance.frlibretexts.org These highly unstable species can then react further to form trivalent carbenium ions, such as the tertiary-butyl carbocation. societechimiquedefrance.frlibretexts.org

Superacid-catalyzed isomerization of straight-chain alkanes, like n-hexane, can be performed at low temperatures (as low as 70°C) using this compound, leading to branched isomers. societechimiquedefrance.fr These reactions are thermodynamically favored at lower temperatures, allowing for higher yields of the desired branched products compared to conventional high-temperature methods. ias.ac.in

Table 2: Alkane Activation and Transformation
ProcessReactantKey IntermediateProduct(s)SignificanceCitation
ProtonolysisMethane (CH₄)Pentacoordinated carbonium ion (CH₅⁺)Tertiary-butyl carbocation, H₂Activation of the simplest alkane libretexts.org
IsomerizationStraight-chain alkanes (e.g., n-hexane)CarbocationsBranched alkanesProduction of high-octane gasoline societechimiquedefrance.frias.ac.in
AlkylationAlkane + AlkeneCarbocationsLonger, branched alkaneProduction of high-octane gasoline societechimiquedefrance.fr

Mechanism of C-C and C-H Bond Activation

The activation of alkanes by this compound relies on the ability of the σ-bonds to act as electron donors to the powerful protic acid. societechimiquedefrance.fracs.org The shared electron pair of a C-H or C-C bond interacts with the proton from the superacid to form a two-electron, three-center bond. acs.org This results in the formation of a five-coordinate carbocation, also known as a carbonium ion. societechimiquedefrance.fracs.org These intermediates are highly reactive and quickly evolve, often by losing a molecule of hydrogen (from C-H activation) or a smaller alkane (from C-C activation), to generate a more stable three-coordinate carbenium ion. wikipedia.orgsocietechimiquedefrance.fr This fundamental process of electrophilic activation of single bonds is the key to the diverse hydrocarbon transformations catalyzed by superacids. acs.org

Aromatic and Heteroaromatic Compound Transformations

This compound and related superacids are highly effective catalysts for various electrophilic transformations of aromatic and heteroaromatic compounds. societechimiquedefrance.fracs.org These reactions often proceed through intermediates like cyclohexadienyl carbocations, also known as Wheland intermediates or σ-complexes. ias.ac.in The superacid's role is to generate a highly reactive electrophile that can attack the aromatic ring.

A range of important organic transformations on aromatic compounds can be performed using superacid catalysis, including: societechimiquedefrance.fracs.org

Alkylation and Acylation: Classic Friedel-Crafts reactions can be carried out effectively. ias.ac.inrushim.ru

Nitration: The generation of the nitronium ion (NO₂⁺) is enhanced, allowing for the nitration of even deactivated aromatic rings. societechimiquedefrance.frias.ac.in

Halogenation, Hydroxylation, and Amination: These functionalizations are also facilitated by the superacid medium. societechimiquedefrance.fracs.org

A specific example involving a heteroaromatic compound is the Wallach rearrangement of azoxybenzene. wikipedia.orgchemeurope.com The mechanism involves the diprotonation of the azoxy group, leading to a dicationic intermediate that has been observed in a solution of this compound. wikipedia.orgchemeurope.com This superelectrophilic intermediate then undergoes nucleophilic attack and rearrangement to yield the final hydroxyazobenzene product. wikipedia.orgchemeurope.com

Ring Expansion and Contraction Mechanisms

This compound can catalyze ring expansion and contraction rearrangements, which are driven by the formation of more stable carbocations or the relief of ring strain. etsu.edu

Ring Expansion: These reactions are useful for synthesizing larger cyclic compounds from smaller, more readily available starting materials. For example, the Tiffeneau–Demjanov rearrangement can be used to expand amino-substituted cycloalkanes. slideshare.net The mechanism involves the formation of a diazonium ion, which then undergoes a 1,2-alkyl shift with the loss of nitrogen gas, resulting in an expanded ring structure. slideshare.net

Ring Contraction: Conversely, larger rings can be transformed into smaller, often more stable, rings. chemistrysteps.com A common example is the acid-catalyzed rearrangement of a cycloheptyl alcohol to a six-membered ring. chemistrysteps.com The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. A subsequent 1,2-alkyl shift breaks a bond in the seven-membered ring and forms a new bond, resulting in a more stable six-membered ring with a tertiary carbocation. chemistrysteps.com Lewis acids can also catalyze the ring contraction of cyclohexane (B81311) epoxides to form five-membered carbonyl compounds. chemistrysteps.com

Heteroatom-Containing Organic Compound Reactivity

The extreme acidity of this compound allows it to protonate and activate a wide range of organic compounds containing heteroatoms such as oxygen and nitrogen. rushim.ruias.ac.in

Protonation and Activation of Ethers, Alcohols, and Carbonyl Compounds

This compound is capable of protonating weak bases like carbonyl compounds. rushim.ru In superacidic media, alcohols can be protonated and subsequently dehydrated to form stable carbocations. ias.ac.in Similarly, ethers can be protonated, leading to the cleavage of the C-O bond. The protonation of carbonyl compounds generates highly electrophilic carboxonium ions (acylium ions), where the positive charge is delocalized between the carbon and oxygen atoms. ias.ac.in These activated species are highly susceptible to nucleophilic attack, facilitating a variety of chemical transformations.

Theoretical studies have shown that in the presence of this compound, the hydration of isobutene to form tert-butanol (B103910) proceeds through the protonation of the alkene to generate a stable tertiary carbocation. nih.gov This process is significantly more favorable than with a weaker acid like sulfuric acid. nih.gov

Reactant TypeActivated SpeciesSubsequent Reactivity
AlcoholsAlkyl CarbocationsDehydration, Rearrangement, Nucleophilic Attack
EthersOxonium IonsC-O Bond Cleavage, Nucleophilic Attack
Carbonyl CompoundsCarboxonium (Acylium) IonsNucleophilic Addition, Rearrangement
AlkenesCarbocationsHydration, Polymerization, Alkylation

Mechanisms of Polymerization and Condensation Reactions

This compound serves as a potent catalyst for both polymerization and condensation reactions. patsnap.commarkwideresearch.com Its ability to generate carbocations from various organic precursors is key to its effectiveness in these processes. patsnap.commarkwideresearch.com

Polymerization: this compound can initiate cationic polymerization of alkenes and other unsaturated monomers. slideshare.net The mechanism involves the protonation of the monomer to form a carbocation, which then adds to another monomer unit, propagating the polymer chain. This process continues until termination occurs. This compound has been used to polymerize epoxidized soybean oil, resulting in crosslinked polymers with potential applications as biodegradable materials. researchgate.net The resulting polymers exhibit good thermal stability. researchgate.net

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. This compound's strong dehydrating nature facilitates these reactions. It can catalyze various condensation reactions, including those used in the synthesis of dyes and other organic compounds. patsnap.com

Inorganic and Organometallic Reactivity in Superacidic Media

The applications of this compound extend beyond organic chemistry into the realm of inorganic and organometallic compounds.

Activation of Metal Complexes and Main Group Elements

This compound and other superacids can activate metal complexes and main group elements, leading to novel reactivity. rsc.orgresearchgate.net In superacidic media, even noble metals can be induced to react. For instance, gold(III) hydride complexes have been synthesized and characterized in these environments. core.ac.uk

Recent research has demonstrated that main group metal complexes, including those of aluminum, gallium, and zinc, can be used to activate C-H and C-F bonds in fluoroaromatic compounds. rsc.org This is a significant advancement, as these bonds are typically very strong and unreactive. The use of frustrated Lewis pairs, which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, has also emerged as a powerful strategy for small molecule activation, including H2, CO, and CO2. escholarship.org Cationic gallium complexes have been shown to act as catalysts for the hydroarylation of alkenes, a process that can be facilitated by the presence of superacids like this compound. researchgate.net

Element/Complex TypeActivated Bond/MoleculeResulting Reactivity
Main Group Metal Complexes (Al, Ga, Zn)C-H, C-F bonds in FluoroarenesRegioselective Functionalization
Frustrated Lewis PairsH₂, CO, CO₂Small Molecule Activation, Catalytic Hydrogenation
Cationic Gallium ComplexesAlkenesHydroarylation
Gold(III) Complexes-Formation of Hydride Complexes

Synthesis of Novel Inorganic Cations (e.g., Protonation of Chlorine, Bromine, Carbon Dioxide, and Xenon)

The extreme acidity of this compound (HF-SbF₅) facilitates the protonation of substances that are typically considered exceptionally weak bases, leading to the formation of novel inorganic cations. Research, particularly the work of Olah and Shen, has provided evidence for the protonation of elemental halogens, carbon dioxide, and even the noble gas xenon in this superacid medium. worldscientific.comworldscientific.comosti.govworldscientific.com

The primary evidence for these protonation events comes from indirect methods, such as the suppression of isotopic hydrogen-deuterium exchange. worldscientific.com In these experiments, molecular deuterium (B1214612) (D₂) is introduced into the superacid, where it would typically undergo exchange to form hydrogen deuteride (B1239839) (HD). The presence of another weak base can suppress this reaction by competing for the available protons.

Key Research Findings:

Protonation of Chlorine (Cl₂) and Bromine (Br₂): In HF-SbF₅ solutions, both chlorine and bromine were found to act as bases. worldscientific.com They compete with D₂ for protons, thereby reducing the rate of HD formation. This observation supports the existence of the protonated species [Cl₂H]⁺ and [Br₂H]⁺ in the superacid solution.

Protonation of Carbon Dioxide (CO₂): Similarly, carbon dioxide was shown to suppress the H-D exchange, indicating it was being protonated. worldscientific.com The existence of the protonated carbon dioxide cation, [CO₂H]⁺, was inferred from these results. However, it is important to note that other studies suggest traditional mixed superacids like HF-SbF₅ are not strong enough to achieve direct, observable protonation of CO₂. wikipedia.orgresearchgate.netnih.gov These studies propose that stronger, single-component carborane acids are required to form stable protonated CO₂ species, such as the proton disolvate, H(CO₂)₂⁺. nih.govescholarship.orgchemistryviews.org The discrepancy may arise from the different experimental conditions and detection methods, with the Olah and Shen study relying on indirect evidence from competitive reactions. worldscientific.comescholarship.org The failure of mixed superacids to protonate CO₂ in some cases has been attributed to a competition where the Lewis acid component (SbF₅) forms an adduct with the base, which is more favorable than protonation. researchgate.netnih.govescholarship.org

Protonation of Xenon (Xe): Even the inert gas xenon was found to exhibit basic behavior in this compound. worldscientific.com Its ability to suppress the D₂ exchange reaction provides strong evidence for the formation of the xenonium ion, [XeH]⁺. worldscientific.comchegg.com This highlights the immense proton-donating power of the superacid system, capable of forcing a reaction with one of the least reactive elements.

The degree to which these weak bases suppressed the H-D exchange reaction allowed for a qualitative assessment of their relative basicities in the superacid medium. worldscientific.com

Proton Transfer Pathways and the Grotthuss Mechanism in this compound Solutions

The remarkable acidity and high proton mobility in this compound solutions are underpinned by its unique chemical composition and the operation of the Grotthuss mechanism for proton transfer. wikipedia.orgwikipedia.org

2HF + SbF₅ ⇌ H₂F⁺ + SbF₆⁻

The actual speciation is more complex, involving HF-solvated protons like [(HF)n H]⁺ and various fluoroantimonate anions. wikipedia.orgquora.com However, the fluoronium ion is the key species responsible for the system's extreme acidity. wikipedia.orgquora.com

Proton transfer through this highly acidic medium does not occur via the simple movement of individual H₂F⁺ ions. Instead, it follows the Grotthuss mechanism, a process of "proton hopping" through the hydrogen-bonded network of the solvent (excess HF). wikipedia.orgwikipedia.orgnih.gov The pathway can be visualized as follows:

A proton from a fluoronium ion (H₂F⁺) is transferred to an adjacent, neutral hydrogen fluoride (B91410) molecule.

This transfer forms a new H₂F⁺ ion and leaves behind a neutral HF molecule.

The process repeats, creating a rapid cascade or "shuttling" of protons through the solution. wikipedia.orgwikipedia.org

This mechanism allows for exceptionally high proton mobility, as the protons effectively move without the need for the bulky H₂F⁺ cation to diffuse through the solution. This efficient proton transfer is a defining characteristic of this compound and is fundamental to its catalytic activity and ability to protonate extremely weak bases. evitachem.com

Applications of Fluoroantimonic Acid in Advanced Catalysis and Chemical Synthesis

Role in Fine Chemical Synthesis and Specialty Materials Production

Fluoroantimonic acid plays a crucial role as a catalyst in the synthesis of a wide array of fine chemicals and the production of specialty materials. dataintelo.commarkwideresearch.com Its capacity to facilitate the formation of highly charged intermediates is essential for creating complex organic molecules. This superacid is particularly instrumental in the synthesis of fluorinated compounds, which often exhibit enhanced metabolic stability and bioavailability, making them valuable in the pharmaceutical industry. evitachem.com

In the realm of specialty materials, this compound is utilized in the production of high-performance polymers. evitachem.com For instance, it aids in the synthesis of phosphinated curable polyimides, which possess superior thermal and mechanical properties suitable for applications demanding high durability. The production of various other specialty chemicals and intermediates relies on the strong acid catalysis provided by this compound. markwideresearch.comverifiedmarketresearch.com

Table 1: Applications of this compound in Fine Chemical and Specialty Material Synthesis

Application Area Specific Use Outcome
Fine Chemicals Synthesis of fluorinated pharmaceuticals Improved metabolic stability and therapeutic efficacy. evitachem.com
Creation of complex organic molecules Enables formation of highly charged intermediates.
Specialty Materials Synthesis of high-performance polymers (e.g., polyimides) Enhanced thermal and mechanical properties.
Production of specialty chemicals and intermediates Efficient catalysis where strong acids are essential. markwideresearch.comverifiedmarketresearch.com

Catalytic Processes for Petrochemical Transformations (e.g., Alkylation, Isomerization, Cracking)

The petrochemical industry extensively utilizes superacid catalysts like this compound for various hydrocarbon transformations. palmercruz.comwikipedia.org These processes are fundamental for upgrading crude oil fractions into high-value products such as high-octane gasoline. chemniverse.compalmercruz.com this compound's exceptional acidity allows it to protonate alkanes, generating carbocation intermediates that are central to these transformations. wikipedia.orgsocietechimiquedefrance.fr

Key petrochemical applications include:

Alkylation: this compound catalyzes the alkylation of isobutane (B21531) with light olefins to produce alkylates, a key component of high-octane gasoline. markwideresearch.comechemi.com

Isomerization: It facilitates the isomerization of straight-chain alkanes into their branched-chain isomers, which have higher octane (B31449) numbers. palmercruz.comsocietechimiquedefrance.fr For example, n-hexane and n-heptane can be readily isomerized at low temperatures using supported this compound catalysts. societechimiquedefrance.fr

Cracking: The acid is employed in catalytic cracking processes to break down large hydrocarbon molecules into smaller, more useful ones like gasoline and diesel fuel. sciencetaj.compalmercruz.com

The use of superacids in these processes can lead to higher efficiency and selectivity compared to conventional acid catalysts. markwideresearch.com

Advanced Materials Synthesis Requiring Extreme Acidic Conditions

The synthesis of certain advanced materials necessitates the extreme acidic conditions that only superacids like this compound can provide. marketresearchintellect.com Its ability to drive reactions in highly acidic media opens doors to the creation of novel materials with unique properties. evitachem.compalmercruz.com

This compound is instrumental in the synthesis of high-performance fluoropolymers, which are valued for their exceptional chemical resistance, thermal stability, and low friction properties. patsnap.com One of the most well-known fluoropolymers is Polytetrafluoroethylene (PTFE), commercially known as Teflon. chemniverse.compatsnap.com this compound's ability to initiate polymerization of fluorinated monomers is key to producing these materials. patsnap.com It is also used in the synthesis of fluorinated polyimides, where it helps to create monomers that lead to polymers with improved solubility, optical transparency, and mechanical strength. patsnap.com

Researchers are actively exploring the use of this compound in the synthesis of advanced materials for organic electronics. marketresearchintellect.com This includes the development of organic semiconductors and materials for photovoltaic devices. marketresearchintellect.com The unique properties of this compound allow for the synthesis of materials with enhanced electronic characteristics, which is crucial for the performance of these devices. While still an area of ongoing research, the potential for this compound to contribute to the next generation of electronic materials is significant. marketresearchintellect.commarketresearchintellect.com

This compound enables the synthesis of fluorinated surfactants that possess unique properties, including exceptional surface activity, thermal stability, and chemical resistance. patsnap.com These high-performance surfactants find applications in various industries, including coatings, personal care products, and specialty chemicals. patsnap.com The synthesis often involves the fluorination of organic compounds, a reaction where this compound can act as a powerful catalyst. patsnap.com

Development of Materials for Organic Electronics (e.g., Semiconductors, Photovoltaic Devices)

Green Chemistry Perspectives in Superacidic Catalysis (e.g., Enhanced Efficiency, Reduced Waste)

From a green chemistry perspective, the use of superacid catalysts like this compound offers potential advantages, primarily through enhanced efficiency and reduced waste. marketresearchintellect.comirb.hr The high catalytic activity of superacids means that reactions can often be carried out under milder conditions and with higher selectivity, leading to fewer byproducts and less waste.

However, the use of homogeneous superacids like this compound presents challenges related to catalyst separation and recycling. To address this, significant research has been directed towards developing solid superacid catalysts. nih.govmdpi.com These solid catalysts, which can be based on materials like zeolites or sulfated metal oxides, offer the benefits of easy separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous processes. wikipedia.orgsocietechimiquedefrance.fr While this compound itself is highly corrosive and hazardous, the principles of superacid catalysis it embodies are driving the development of more environmentally benign solid acid catalysts that can improve the sustainability of chemical processes. irb.hr The goal is to harness the high efficiency of superacid catalysis while minimizing the environmental impact associated with traditional acid catalysts. irb.hrsciencedaily.com

Applications in Analytical Chemistry and Experimental Studies

The extreme acidity of this compound also lends it to specialized applications in analytical chemistry and fundamental experimental studies. dataintelo.comuplb.edu.ph Its ability to protonate virtually all organic compounds makes it a powerful tool for creating and studying highly reactive chemical species. chemeurope.comuplb.edu.ph

One of the key applications in this area is the generation and stabilization of carbocations. uplb.edu.phuplb.edu.ph In less acidic environments, many carbocations are fleeting intermediates that are difficult to observe directly. societechimiquedefrance.fr However, in the superacidic medium provided by this compound, these carbocations can be generated in stable, long-lived forms, allowing for their detailed spectroscopic study. societechimiquedefrance.frquora.com This has been instrumental in advancing the fundamental understanding of carbocation chemistry. societechimiquedefrance.fr

Furthermore, this compound is used in specialized analytical techniques that require extremely acidic conditions to either dissolve highly resistant materials or to drive specific reactions to completion for analysis. uplb.edu.phuplb.edu.ph It serves as a medium for studying the limits of acidity and the behavior of matter under such extreme conditions. uplb.edu.ph

ApplicationDescriptionSignificance
Generation of Stable Carbocations This compound protonates hydrocarbons and other organic compounds to form stable carbocations in solution. chemeurope.comuplb.edu.phAllows for the direct spectroscopic observation and study of these highly reactive intermediates, which is crucial for understanding reaction mechanisms in organic chemistry. societechimiquedefrance.frquora.com
Protonation of Weak Bases Its immense protonating power enables the protonation of extremely weak bases, including methane (B114726) and other alkanes. chemeurope.comlibretexts.orgFacilitates fundamental research into the structure and reactivity of otherwise inert molecules. libretexts.org
Specialized Analytical Techniques Used in analytical methods that require the dissolution of highly recalcitrant materials or the creation of a superacidic environment to drive a specific analytical reaction. uplb.edu.phuplb.edu.phEnables the analysis of materials and chemical systems that are inaccessible under normal analytical conditions. uplb.edu.ph

Comparative Analysis with Other Superacid Systems

Relative Acidic Strength and Reactivity Profiles: Fluoroantimonic Acid vs. Other Brønsted Superacids

The strength of superacids is quantified using the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. quora.comquora.com this compound exhibits one of the lowest H₀ values, signifying its exceptional protonating power. bartleby.comuplb.edu.ph

Key Brønsted Superacids and their Acidity:

This compound (HF:SbF₅): This is the most potent superacid, with a Hammett acidity function (H₀) that can reach down to -28, and some estimates suggest even lower values, around -31.3. wikipedia.orgbartleby.comacs.org This extreme acidity arises from the formation of the incredibly stable hexafluoroantimonate anion (SbF₆⁻), which leaves the proton exceptionally available for donation. libretexts.org

Magic Acid (HSO₃F:SbF₅): A mixture of fluorosulfuric acid and antimony pentafluoride, Magic Acid was developed by George Olah. wikipedia.orglibretexts.org Its H₀ value is approximately -23, making it significantly more acidic than pure sulfuric acid but less so than this compound. wikipedia.orgrsc.org It is renowned for its ability to protonate even weak bases like hydrocarbons. libretexts.org

Carborane Acids (H(CHB₁₁X₁₁)): These are among the strongest single-component acids. wikipedia.org The fluorinated carborane acid, H(CHB₁₁F₁₁), is considered the strongest pure Brønsted acid and can protonate alkanes at room temperature. nih.gov While their H₀ values are not directly measured in the same manner due to their solid nature, they are estimated to be less than or equal to -18. wikipedia.org Unlike many other superacids, carborane acids can be less corrosive. chemicool.com

Fluorosulfuric Acid (HSO₃F): With an H₀ of -15.1, fluorosulfuric acid is one of the strongest commercially available simple Brønsted acids. wikipedia.org It is a key component in the preparation of Magic Acid. chemicool.com

Triflic Acid (CF₃SO₃H): Also known as trifluoromethanesulfonic acid, it has an H₀ of -14.9. wikipedia.org The trifluoromethyl group is strongly electron-withdrawing, which enhances its acidity. azjournals.blog

Interactive Data Table: Hammett Acidity Function (H₀) of Various Superacids

Superacid SystemFormulaHammett Acidity Function (H₀)
This compoundHF:SbF₅-28 to -31.3 wikipedia.orgbartleby.comacs.org
Magic AcidHSO₃F:SbF₅-23 wikipedia.org
Carborane AcidsH(CHB₁₁X₁₁)≤ -18 wikipedia.org
Fluorosulfuric AcidHSO₃F-15.1 wikipedia.org
Triflic AcidCF₃SO₃H-14.9 wikipedia.org
100% Sulfuric AcidH₂SO₄-12 wikipedia.org

The reactivity of these superacids correlates with their acidity. This compound's immense strength allows it to protonate nearly any organic compound. chemicool.com Magic Acid is also a powerful protonating agent, capable of generating stable carbocations from alkanes. libretexts.org Carborane acids are unique in their ability to protonate substances like C₆₀ fullerene without causing side reactions. chemicool.com Fluorosulfuric acid and triflic acid are widely used as catalysts in various organic reactions, including isomerization and alkylation. azjournals.blogchemicool.com

Synergistic Effects in Mixed Superacid Systems Involving this compound

The remarkable acidity of this compound is a direct result of a synergistic effect between a strong Brønsted acid (HF) and a strong Lewis acid (SbF₅). wikipedia.orgazjournals.blog The antimony pentafluoride readily accepts a fluoride (B91410) ion from hydrogen fluoride, forming the stable hexafluoroantimonate anion (SbF₆⁻). libretexts.org

Solid-State Superacids and Supported this compound Analogs in Heterogeneous Catalysis

While liquid superacids are incredibly powerful, their corrosive nature and the difficulty in separating them from reaction products pose significant challenges for industrial applications. libretexts.orgtaylorandfrancis.com This has driven the development of solid-state superacids, which offer the advantages of easier handling, separation, and potential for regeneration and reuse. societechimiquedefrance.fr

Several approaches have been explored to create solid superacid catalysts:

Supported Lewis/Brønsted Acids: Efforts have been made to immobilize superacid systems like HF-SbF₅ and HSO₃F-SbF₅ on solid supports. societechimiquedefrance.fr Materials such as fluorinated alumina, fluorinated graphite, and certain resins have been used as carriers. societechimiquedefrance.frtaylorandfrancis.com These supported catalysts have shown activity in reactions like the isomerization of alkanes at relatively low temperatures. societechimiquedefrance.fr However, issues such as catalyst deactivation and leaching of the acidic components can limit their practical applicability. societechimiquedefrance.fr

Perfluorinated Resinsulfonic Acids: Polymeric materials like Nafion-H, a perfluorinated sulfonic acid resin, have been extensively studied as solid superacid catalysts. societechimiquedefrance.frtaylorandfrancis.com They possess strong acidic sites and are used in various industrial processes.

Metal Oxides and Zeolites: Certain metal oxides, such as sulfated zirconia (ZrO₂) and tin oxide (SnO₂), as well as zeolites, can exhibit superacidic properties. taylorandfrancis.com These materials are widely used in the petrochemical industry for processes like the cracking and isomerization of hydrocarbons. wikipedia.orgtaylorandfrancis.com Their acidic sites can be of both the Brønsted (proton-donating) and Lewis (electron-accepting) types. libretexts.org

These solid-state superacids play a crucial role in heterogeneous catalysis, providing a more practical and environmentally friendly alternative to liquid superacid systems for large-scale industrial applications.

Future Directions and Emerging Research Avenues

Development of Novel Fluoroantimonic Acid Derivatives and Their Catalytic Potential

The exploration of new derivatives of this compound is a burgeoning area of research with significant implications for catalysis. patsnap.com Scientists are focused on designing and synthesizing novel derivatives to enhance catalytic activity, selectivity, and stability in a variety of organic reactions. markwideresearch.com These reactions include alkylation, polymerization, condensation, and isomerization. patsnap.com The goal is to create catalysts that can operate under milder conditions, reduce reaction times, and increase product yields, thereby offering more efficient and economical chemical processes. markwideresearch.com For instance, research is underway to develop derivatives that can act as highly effective catalysts in the production of specialty chemicals, pharmaceutical intermediates, and advanced polymers. markwideresearch.comdataintelo.com

Integration of this compound Catalysis with Flow Chemistry Methodologies

The integration of this compound's potent catalytic power with continuous flow chemistry represents a significant step towards safer and more efficient chemical production. google.com Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, which is particularly crucial when handling highly corrosive substances like this compound. google.com This combination allows for the controlled use of the superacid in reactions such as Friedel-Crafts acylations, enabling the synthesis of complex molecules with greater efficiency and safety. google.com The development of microreactors and specialized materials resistant to the corrosive nature of this compound is key to advancing this methodology. google.comwikipedia.org

Advanced Computational Modeling for Predicting Superacidic Reactivity and Selectivity

Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of superacids like this compound. Advanced computational models, including Density Functional Theory (DFT) and ab initio methods, are being employed to simulate reaction mechanisms and predict the reactivity and selectivity of superacid-catalyzed reactions. researchgate.net These theoretical studies provide invaluable insights into the complex interactions occurring at the molecular level, helping researchers to understand the stability of reaction intermediates and the energy barriers of different reaction pathways. researchgate.netresearchgate.net By accurately predicting how this compound will behave in a given reaction, scientists can design more effective experiments, optimize reaction conditions, and accelerate the discovery of new catalytic applications. researchgate.net

Exploration of this compound in Energy-Related Chemical Transformations

The unique properties of this compound are being explored for their potential in energy-related applications. markwideresearch.com One promising area is its use as an electrolyte in energy storage devices such as batteries and capacitors. markwideresearch.com The high ionic conductivity and stability of this compound could lead to the development of high-performance energy storage systems with improved energy density and power output. markwideresearch.com Additionally, its catalytic properties are being investigated for the conversion of biomass into biofuels and other valuable chemicals. researchgate.net By facilitating the breakdown of complex organic molecules, this compound could enable more efficient and sustainable energy conversion processes. researchgate.net

Research into Eco-Friendly and Sustainable Superacidic Processes

While this compound is a powerful tool in chemistry, its production and use raise environmental concerns due to its corrosive and toxic nature. palmercruz.com Consequently, a significant research effort is directed towards developing more eco-friendly and sustainable superacidic processes. dataintelo.commarketresearchintellect.com This includes designing catalytic systems that minimize waste, allow for catalyst recycling, and operate under greener reaction conditions. markwideresearch.commarketresearchintellect.com The goal is to harness the exceptional reactivity of this compound in a manner that is both economically viable and environmentally responsible, aligning with the principles of green chemistry. dataintelo.com

New Applications in Biological Systems (e.g., Bioimaging via Fluorinated Amino Acids)

A fascinating and relatively new frontier for this compound chemistry is its application in biological systems. Researchers have successfully utilized this compound in the synthesis of novel fluorinated amino acids. patsnap.com These specialized amino acids, when incorporated into peptides or proteins, can serve as powerful probes for bioimaging studies. nih.gov The unique properties of the fluorine atom allow for non-invasive imaging techniques, such as 19F NMR, providing detailed insights into biological processes at the molecular level. mdpi.com This research opens up exciting possibilities for diagnosing diseases, understanding protein function, and developing new therapeutic agents. patsnap.commdpi.com

Q & A

Q. What is the optimal methodology for synthesizing fluoroantimonic acid in a laboratory setting?

this compound is prepared by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) in a 2:1 molar ratio under controlled anhydrous conditions. The reaction proceeds as: SbF₅ + 2 HF → H₂F⁺ + SbF₆⁻\text{SbF₅ + 2 HF → H₂F⁺ + SbF₆⁻}

Key steps include:

  • Use of PTFE (Teflon)-lined equipment to prevent corrosion .
  • Gradual addition of SbF₅ to HF to manage exothermicity.
  • Storage in HF solutions or PTFE containers to inhibit decomposition .

Q. How should researchers safely handle and store this compound?

Safety protocols include:

  • Containment : PTFE or nickel alloys for storage; glass or plastics are incompatible .
  • PPE : Full-face shields, acid-resistant gloves, and fume hoods to prevent exposure to HF vapors .
  • Emergency Neutralization : Calcium gluconate gel for HF exposure; inert gas purging for spills .

Q. What experimental conditions are required to study protonation mechanisms using this compound?

The acid’s extreme protonating ability (H₀ = -21 to -31.3) enables protonation of hydrocarbons like methane. Methodological considerations:

  • Work in non-aqueous solvents (e.g., SO₂ClF) to avoid explosive reactions with water .
  • Use low temperatures (-40°C to 0°C) to stabilize reactive intermediates .

Advanced Research Questions

Q. How can discrepancies in reported Hammett acidity function (H₀) values for this compound be resolved?

Literature reports vary between H₀ = -21 and H₀ = -31.3 , likely due to:

  • Concentration Effects : Higher SbF₅ ratios increase acidity.
  • Measurement Techniques : H₀ is extrapolated indirectly via indicator equilibria, leading to variability . Researchers should standardize SbF₅:HF ratios and validate methods using NMR or IR spectroscopy to track protonation efficiency.

Q. What are the challenges in characterizing carbocations generated via this compound-mediated reactions?

Carbocations (e.g., (CH₃)₃C⁺) are transient and require:

  • Cryogenic Trapping : At -80°C to stabilize ions for X-ray crystallography .
  • Computational Modeling : DFT calculations to corroborate experimental spectra . Contradictions in stability data can arise from trace water; rigorous drying of reactants is critical.

Q. How does this compound compare to other superacids (e.g., carboranes) in catalytic applications?

PropertyThis compoundCarborane Acid (H(CHB₁₁Cl₁₁))
H₀ Range-21 to -31.3-18 to -20
Thermal StabilityDecomposes > 30°CStable up to 300°C
Catalytic Use CasesHydrocarbon activationStable Brønsted acid catalysis
This compound excels in protonating inert substrates but is limited by thermal instability, whereas carboranes suit high-temperature reactions .

Data Contradiction Analysis

Q. Why do some studies report this compound dissolving gold, while others dispute this?

Dissolution claims depend on acidity thresholds:

  • Theoretical H₀ ≤ -25.7 required for Au protonation .
  • Measured H₀ values (-21 to -23 ) suggest limited capability. Discrepancies may arise from impurities (e.g., Cl⁻) or experimental conditions (e.g., elevated pressure). Researchers should replicate studies using ultra-pure acid and in situ XAFS to monitor Au behavior.

Methodological Tables

Q. Table 1. Comparison of Superacid Strengths

AcidH₀ ValueKey Component(s)
This compound-21 to -31.3HF + SbF₅
Magic acid-19.2FSO₃H + SbF₅
Carborane acid-18 to -20H(CHB₁₁Cl₁₁)

Q. Table 2. Compatible Materials for Handling this compound

MaterialCompatibilityRationale
PTFEHighResists fluoronium ion corrosion
NickelModerateLimited use below 100°C
GlassNoneDissolves rapidly

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